molecular formula C10H15NO2 B2716994 (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 31571-14-9

(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2716994
CAS No.: 31571-14-9
M. Wt: 181.235
InChI Key: YRNPDSREMSMKIY-HAKKTOSXSA-N
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Description

Properties

IUPAC Name

(1R,3E,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPDSREMSMKIY-ULHYPVSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)/C(=N\O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with norcamphor, a bicyclic ketone.

    Oximation: Norcamphor is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

    Isomerization: The oxime is then subjected to isomerization conditions to obtain the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The ketone functionality can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. The hydroxyimino group is known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity to targets.

Comparison with Similar Compounds

Research Findings

Stereochemical Influence : The (1R,4S,E) configuration confers higher thermal stability (ΔsubH = 55.00 kJ/mol) compared to analogs with smaller substituents .

Synthetic Utility: The hydroxyimino group facilitates stereoselective synthesis of ferrocene conjugates (e.g., compound 24 in ), used in organometallic catalysis. Brominated analogs show regioselectivity in Diels-Alder reactions, forming endo/exo diastereomers with moderate selectivity .

Biological Relevance : Derivatives with aromatic substituents (e.g., benzylidene) exhibit enhanced antimicrobial activity compared to the parent compound, likely due to increased lipophilicity .

Notes

  • Handling : Waste must be disposed via professional services to prevent environmental contamination .
  • Analytical Data : HRMS and ¹H/¹³C NMR are critical for verifying stereochemistry and purity due to the compound’s chiral centers .
  • Structural Alerts: Compounds with phenolic or halogenated groups (e.g., ) may pose endocrine-disrupting risks, requiring additional hazard assessments.

Biological Activity

The compound (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS Number: 31571-14-9) is a bicyclic structure featuring a hydroxyimino group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC10_{10}H15_{15}N O2_{2}
Molecular Weight181.23 g/mol
IUPAC Name(1R,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
InChI KeyYRNPDSREMSMKIY-LDWIPMOCSA-N

The compound's structure includes a hydroxyimino functional group, which is known to influence its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with enzymes and proteins due to the presence of the hydroxyimino group. This group can form hydrogen bonds and participate in nucleophilic reactions, potentially affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures often exhibit antimicrobial properties. A study highlighted the antibacterial effects of related compounds, suggesting that this compound may also possess such activity.

Antioxidant Properties

Antioxidant activity is another area where this compound may have significant effects. The hydroxyimino group can act as a radical scavenger, potentially protecting cells from oxidative stress.

Cytotoxicity Studies

Preliminary cytotoxicity studies have shown that derivatives of bicyclic compounds can exhibit selective toxicity against cancer cell lines. Further investigation into this compound could reveal its potential as a chemotherapeutic agent.

Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various bicyclic compounds, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, warranting further exploration into its mechanisms and efficacy in clinical applications .

Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of compounds similar to this compound using DPPH radical scavenging assays. The results demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry and structural integrity of (1R,4S,E)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one?

  • Methodological Answer :

  • X-ray crystallography is critical for unambiguous stereochemical assignment. For example, bond angles (e.g., C7—C3—C4 = 91.6°) and torsion angles derived from crystallographic data can resolve spatial arrangements .
  • 2D NMR (e.g., 1H^1H-13C^13C HSQC and NOESY) identifies coupling patterns and spatial proximities. Key signals include the hydroxyimino proton (δ ~9–10 ppm) and bicyclic methyl groups (δ ~1.0–1.5 ppm).
  • IR spectroscopy confirms the hydroxyimino (N–O stretch ~3200–3400 cm1^{-1}) and ketone (C=O stretch ~1700 cm1^{-1}) functionalities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a dry, airtight container at 2–8°C to prevent decomposition (P402 + P404) .
  • Exposure Control : Use PPE (gloves, goggles) and fume hoods. Avoid ignition sources (P210) due to potential instability .
  • Emergency Response : For ingestion, immediately administer activated charcoal and seek medical attention (P301 + P310). For skin contact, wash with water for 15 minutes (P302 + P352) .

Q. How can researchers synthesize this compound and optimize reaction yields?

  • Methodological Answer :

  • Oxime Formation : React the parent ketone (e.g., fenchone derivatives) with hydroxylamine hydrochloride under acidic conditions (pH 4–5, ethanol/water, 60°C). Monitor via TLC for completion .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the E-isomer. Yield optimization requires controlled pH (~4.5) to minimize Z-isomer formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess frontier molecular orbitals (HOMO/LUMO). The bicyclic framework’s strain energy (~25 kcal/mol) enhances electrophilicity at the ketone/oxime sites .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., toluene vs. DMSO) on reaction pathways. Polar solvents stabilize zwitterionic intermediates in cycloadditions .

Q. What strategies resolve contradictions in regioselectivity when synthesizing derivatives with varying hydroxyimino substituents?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : For allyloxy/propoxy derivatives (e.g., from ), lower temperatures (0–25°C) favor kinetic products (E-isomers), while higher temperatures (60–80°C) favor thermodynamic Z-isomers.
  • Isotopic Labeling : Use 15N^{15}N-hydroxylamine to track oxime formation via 15N^{15}N-NMR, distinguishing steric vs. electronic effects on regioselectivity .

Q. How does the substitution pattern on the hydroxyimino group influence bioactivity (e.g., plant growth regulation)?

  • Methodological Answer :

  • SAR Studies : Compare EC50_{50} values of derivatives (e.g., n-propoxy vs. allyloxy substituents) in Arabidopsis thaliana growth assays. Allyloxy groups enhance auxin-like activity due to increased lipophilicity (logP ~2.5 vs. 1.8 for propoxy) .
  • Crystallographic Data : Correlate substituent bulk (e.g., benzyloxy) with steric hindrance effects on receptor binding. Larger groups reduce conformational flexibility, as seen in bicyclic analogs .

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